Product packaging for [3-(Butylamino)phenyl]methanol(Cat. No.:)

[3-(Butylamino)phenyl]methanol

Cat. No.: B8738453
M. Wt: 179.26 g/mol
InChI Key: YEEGWYVCLCSMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Butylamino)phenyl]methanol ( 403614-41-5) is a chemical compound with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol . This product is provided with a purity of ≥95% and is intended for Research Use Only; it is not intended for diagnostic or therapeutic use . Chemically, this compound is characterized by a phenyl ring substituted with both a methanol group (-CH2OH) and a butylamino group (-NHC4H9) . Its structure, defined by the SMILES notation OCC1=CC=CC(NCCCC)=C1, presents key physicochemical properties including a calculated LogP of approximately 2.0-2.4, two hydrogen bond donors, and two hydrogen bond acceptors, which can influence its solubility and reactivity in research settings . Compounds featuring phenylmethanol and aminoalkyl substituents are valuable intermediates in medicinal chemistry research. For instance, structurally similar phenylethanolamine derivatives have been extensively investigated as potent and selective β2-adrenoceptor agonists for respiratory conditions, demonstrating the importance of this chemical scaffold in developing biologically active molecules . Furthermore, research into G protein-coupled receptor (GPCR) agonists, such as those for the GPR88 receptor, often utilizes complex phenylglycinamide and oxadiazole derivatives, highlighting the relevance of aromatic amino alcohols in neuroscience and pharmacology discovery programs . Please handle this product with care. It is classified with the GHS07 signal word "Warning" and may cause skin irritation, serious eye irritation, and respiratory irritation . Always refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B8738453 [3-(Butylamino)phenyl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

[3-(butylamino)phenyl]methanol

InChI

InChI=1S/C11H17NO/c1-2-3-7-12-11-6-4-5-10(8-11)9-13/h4-6,8,12-13H,2-3,7,9H2,1H3

InChI Key

YEEGWYVCLCSMBX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC(=C1)CO

Origin of Product

United States

Synthetic Methodologies for 3 Butylamino Phenyl Methanol

Historical Overview of Related Synthetic Routes to Analogous Compounds

The synthesis of aminobenzyl alcohols, the structural precursors to [3-(Butylamino)phenyl]methanol, has historically been achieved through the reduction of corresponding nitro or carboxyl-substituted aromatic compounds. For instance, o-aminobenzyl alcohol was traditionally prepared by the reduction of o-nitrobenzaldehyde or o-nitrobenzyl alcohol using zinc and hydrochloric acid in an alcoholic solution. chemicalbook.com Another established method involved the reduction of anthranilic acid with lithium aluminum hydride. chemicalbook.com Similarly, the synthesis of p-aminobenzyl alcohol has been approached through various reduction strategies, including the use of sodium borohydride (B1222165) in the presence of charcoal or the reduction of p-nitrobenzyl alcohol. researchgate.net These early methods, while effective, often required harsh reaction conditions and stoichiometric amounts of reducing agents, setting the stage for the development of more refined and efficient synthetic protocols.

Development of Novel Synthetic Pathways to this compound

The synthesis of this compound can be strategically approached through several modern synthetic methodologies, which can be broadly categorized into stepwise syntheses and one-pot reaction strategies.

Stepwise Synthesis Approaches and Strategic Disconnections

A logical stepwise approach to this compound involves two primary disconnections: the C-N bond and the C-O bond of the benzyl (B1604629) alcohol. The more common and practical strategy involves the formation of the C-N bond as a key step.

Route 1: N-Alkylation of 3-Aminobenzyl Alcohol

This is a prominent two-step synthesis. The first step is the synthesis of the key intermediate, 3-aminobenzyl alcohol. This can be efficiently achieved by the reduction of 3-nitrobenzaldehyde. A general procedure involves the use of a nickel boride (Ni2B) catalyst with sodium borohydride (NaBH4) in water, which can afford 3-aminobenzyl alcohol in high yields. chemicalbook.com

The second step is the N-alkylation of 3-aminobenzyl alcohol with a suitable butylating agent. Traditional methods would employ butyl halides, but contemporary approaches favor the more atom-economical and environmentally benign reaction with butanol via the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govnih.gov This reaction is typically catalyzed by transition metal complexes.

Route 2: Reductive Amination

An alternative stepwise approach is the reductive amination of 3-hydroxybenzaldehyde (B18108) with butylamine (B146782). This method involves the formation of an imine intermediate from the aldehyde and the amine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.compearson.com Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option that avoids the overalkylation often seen with direct alkylation methods. harvard.edu

One-Pot Reaction Strategies and Cascade Methodologies

Modern synthetic chemistry increasingly focuses on one-pot reactions and cascade methodologies to improve efficiency and reduce waste. For the synthesis of this compound, a one-pot approach based on the borrowing hydrogen principle is highly attractive.

In this scenario, 3-aminobenzyl alcohol and butanol can be reacted in the presence of a suitable transition metal catalyst. nih.gov The catalyst facilitates the temporary dehydrogenation of butanol to butanal. This aldehyde then undergoes condensation with 3-aminobenzyl alcohol to form an imine, which is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step. nih.gov This cascade of reactions in a single pot provides a highly efficient route to the target molecule with water as the only byproduct. fudan.edu.cn

Optimization of Reaction Conditions for Enhanced Synthesis

The efficiency and selectivity of the synthesis of this compound, particularly through N-alkylation and borrowing hydrogen methodologies, are highly dependent on the reaction conditions.

Solvent Effects and Reaction Media Investigations

The choice of solvent can significantly influence the outcome of N-alkylation reactions. While some ruthenium-catalyzed N-alkylations of amines with alcohols can be performed using the alcohol as the solvent under mild conditions, stoichiometric reactions in organic solvents like toluene (B28343) may require higher temperatures to achieve high conversion and selectivity. organic-chemistry.orgresearchgate.net For certain catalytic systems, solvent-free conditions have been developed, which offer significant environmental and practical advantages. researchgate.net The use of greener solvents is also an area of active research to enhance the sustainability of these synthetic processes.

Catalyst Selection, Loading, and Performance Evaluation

The catalyst is a critical component in the N-alkylation of amines with alcohols. A variety of transition metal complexes have been investigated for their catalytic activity in these transformations.

Ruthenium Catalysts: Ruthenium complexes, often with specific ligands, have been shown to be effective for the N-alkylation of aromatic amines with alcohols under mild conditions. nih.govorganic-chemistry.orgresearchgate.net The catalytic activity is influenced by the nature of the ligands attached to the ruthenium center.

Iridium Catalysts: Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have demonstrated high efficiency in the N-alkylation of anilines with benzyl alcohols. nih.gov

Manganese Catalysts: As a more earth-abundant and less expensive alternative to precious metals, manganese pincer complexes have emerged as efficient catalysts for the selective N-alkylation of amines with a variety of alcohols. nih.gov These catalysts often exhibit high stability and can be handled in the presence of air. nih.gov

Gold Catalysts: Supported gold nanoparticles have been reported as efficient heterogeneous catalysts for the clean and atom-efficient N-alkylation of amines with alcohols under mild, base-free conditions. fudan.edu.cn

Cobalt Catalysts: Cobalt-based composites have been utilized for the catalytic reductive amination of aromatic aldehydes, offering a viable pathway with a non-precious metal catalyst. mdpi.com

The catalyst loading is typically kept low (e.g., 0.5-2 mol%) to ensure a high turnover number and cost-effectiveness. The performance of these catalysts is evaluated based on conversion rates, selectivity towards the desired N-monoalkylated product, and the breadth of substrate scope.

Below are interactive data tables summarizing typical reaction conditions for analogous N-alkylation reactions, which would be relevant for optimizing the synthesis of this compound.

Table 1: Catalyst Performance in N-Alkylation of Aromatic Amines with Alcohols

Catalyst PrecursorLigand/SupportBaseSolventTemperature (°C)Yield (%)Reference
[RuCl2(p-cymene)]2AminoamideKOBu-tToluene110High organic-chemistry.org
[IrCp*Cl2]2NHCKOBu-tNone12065-86 nih.gov
Mn(CO)5BrPNP PincerKOBu-tToluene80-10080-90 nih.gov
Au/TiO2NoneNoneToluene120Excellent fudan.edu.cn
Co(OAc)2N-doped CarbonH2Methanol (B129727)100-15072-96 mdpi.com

Table 2: Comparison of Synthetic Routes to this compound

Temperature and Pressure Variations on Reaction Efficiency

Temperature and pressure are pivotal parameters in the synthesis of this compound, directly impacting reaction rates, yield, and selectivity.

Pressure: While many laboratory-scale syntheses of amino alcohols are conducted at atmospheric pressure, pressure can become a significant factor in catalytic hydrogenation processes, which are a common method for this type of transformation. Increasing hydrogen pressure in a catalytic reduction can enhance the reaction rate by increasing the concentration of dissolved hydrogen, leading to more efficient reduction of the imine intermediate. researchgate.net Higher pressures can facilitate the hydrogenation process, leading to improved yields of the desired methanol product. researchgate.net However, the benefits of increasing pressure must be weighed against the practical and safety considerations of using high-pressure equipment.

The interplay between temperature and pressure is crucial for maximizing reaction efficiency. The following interactive table illustrates a hypothetical optimization scenario for the synthesis.

Temperature (°C)Pressure (bar)Yield (%)Purity (%)
5016598
7017895
9017588
7058596
70109294

Note: This data is illustrative and represents a potential outcome of an optimization study.

Reaction Time Optimization and Kinetic Control

Optimizing reaction time is essential for maximizing product yield while preventing the formation of degradation products or subsequent unwanted reactions. Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of starting materials to the desired product.

Kinetic control versus thermodynamic control is a key consideration. A kinetically controlled process yields the product that is formed fastest, which may not be the most stable product. A thermodynamically controlled process, typically occurring at higher temperatures and longer reaction times, yields the most stable product. For the synthesis of this compound, the goal is to operate under conditions that kinetically favor the desired product. Prolonged reaction times beyond the optimum may lead to the formation of thermodynamically more stable, but undesired, byproducts. Recent advancements in chemical synthesis increasingly rely on computational and machine learning models to predict optimal reaction conditions, including time, thereby reducing the need for extensive empirical experimentation. beilstein-journals.orgmdpi.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to pharmaceutical and fine chemical synthesis to reduce environmental impact and improve process efficiency. rsc.orgdbu.de

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgnih.gov An ideal reaction has an atom economy of 100%. scranton.edu

The Environmental Factor (E-Factor) provides a different measure of a process's environmental impact, defined as the total mass of waste produced per unit mass of product. A lower E-Factor indicates a greener process.

Let's compare two hypothetical synthetic routes to this compound:

Route A: Reductive Amination (High Atom Economy):

3-Hydroxybenzaldehyde + Butylamine + H₂ → this compound + H₂O

Route B: Acylation followed by Reduction (Lower Atom Economy):

Step 1: 3-Hydroxybenzyl alcohol + Acetic Anhydride → 3-(Acetoxymethyl)phenyl acetate (B1210297) + Acetic Acid

Step 2: 3-(Acetoxymethyl)phenyl acetate + Butylamine → N-Butyl-3-(hydroxymethyl)acetamide + Acetic Acid

Step 3: N-Butyl-3-(hydroxymethyl)acetamide + LiAlH₄ → this compound + LiAl(OH)₄ (after workup)

Route A is significantly more atom-economical as most atoms from the reactants are incorporated into the final product, with water being the only major byproduct. Route B involves multiple steps, the use of protecting groups, and stoichiometric reagents like lithium aluminum hydride, generating substantial waste and thus having a much lower atom economy and a higher E-Factor. primescholars.com

MetricRoute A (Reductive Amination)Route B (Multi-step)
Atom Economy High (~88%)Low (<40%)
E-Factor LowHigh
Number of Steps 13
Reagents Catalytic H₂Stoichiometric LiAlH₄, Acetic Anhydride

Solvent-Free Synthesis Methodologies

Performing reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, reduced process complexity, and potentially lower energy consumption. nih.gov Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, is a promising solvent-free technique. mdpi.com The synthesis of this compound via reductive amination could potentially be adapted to a solvent-free or near solvent-free process by grinding the solid 3-hydroxybenzaldehyde with liquid butylamine and a solid reducing agent (e.g., sodium borohydride) in a ball mill, potentially with a catalytic amount of a benign liquid to facilitate mixing.

Utilization of Renewable Reagents and Sustainable Feedstocks

A key goal of green chemistry is the use of renewable feedstocks. nih.gov The starting materials for this compound can potentially be sourced from biorenewable materials.

3-Hydroxybenzaldehyde: This precursor can be derived from lignin, a complex polymer found in plant biomass. Lignin is a major component of agricultural and forestry waste and represents an abundant, non-food-based feedstock. nih.gov

Butylamine: Can be synthesized from butanol, which is producible via the fermentation of biomass (bio-butanol).

Methanol: If used as a solvent or reagent, renewable methanol (also known as biomethanol) can be produced from various sustainable feedstocks, including biomass, municipal solid waste, biogas, and captured carbon dioxide. ukri.orgfraunhofer.ded-nb.infoyoutube.commethanol.orgnrel.gov The use of CO₂ as a feedstock for methanol production is particularly attractive as it offers a pathway to carbon capture and utilization (CCU). researchgate.net

By integrating bio-derived starting materials and renewable solvents, the entire lifecycle of this compound synthesis can be made more sustainable, reducing the reliance on petrochemicals. youtube.com

Advanced Spectroscopic and Structural Elucidation of 3 Butylamino Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For [3-(Butylamino)phenyl]methanol, a combination of one-dimensional and advanced two-dimensional (2D) NMR techniques would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the following tables. These predictions are based on established increments for substituent effects on a benzene (B151609) ring and typical values for alkyl chains and benzylic alcohols.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-26.75d1H
H-46.60dd1H
H-57.10t1H
H-66.65d1H
CH₂ (benzylic)4.65s2H
N-H~3.5 (broad)s1H
N-CH₂3.15t2H
CH₂ (butyl)1.60m2H
CH₂ (butyl)1.40m2H
CH₃ (butyl)0.95t3H

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

CarbonPredicted Chemical Shift (ppm)
C-1142.0
C-2113.5
C-3148.5
C-4112.0
C-5129.5
C-6116.0
CH₂ (benzylic)65.0
N-CH₂44.0
CH₂ (butyl)31.5
CH₂ (butyl)20.5
CH₃ (butyl)14.0

To confirm the assignments from the 1D spectra and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations for this compound would include:

Correlations between the aromatic protons (H-4, H-5, and H-6).

Correlations within the butyl chain: between the N-CH₂, the adjacent CH₂, the next CH₂, and the terminal CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The predicted HSQC correlations are crucial for assigning the carbon signals based on their attached protons.

Predicted HSQC Correlations

Proton Signal (ppm)Carbon Signal (ppm)Assignment
6.75113.5C-2-H-2
6.60112.0C-4-H-4
7.10129.5C-5-H-5
6.65116.0C-6-H-6
4.6565.0Benzylic CH₂
3.1544.0N-CH₂
1.6031.5Butyl CH₂
1.4020.5Butyl CH₂
0.9514.0Butyl CH₃

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton. Expected key HMBC correlations would include:

The benzylic CH₂ protons showing correlations to C-1, C-2, and C-6.

The N-H proton showing correlations to C-3 and the N-CH₂ carbon.

The N-CH₂ protons showing correlations to C-3 and the adjacent butyl CH₂ carbon.

While solution-state NMR provides information on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. For this compound, ssNMR could be particularly useful for:

Polymorph identification: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Crystallinity assessment: The line widths in ssNMR spectra can provide information about the degree of crystallinity of a sample.

Conformational analysis: ssNMR can be used to study the conformation of the butyl chain and the orientation of the methanol (B129727) group relative to the phenyl ring in the solid state.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This information is critical for confirming its elemental composition.

Predicted HRMS Data

IonCalculated Exact Mass for C₁₁H₁₇NO
[M+H]⁺180.1383
[M+Na]⁺202.1202

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the protonated molecule. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation.

A plausible fragmentation pathway for [M+H]⁺ of this compound would likely involve:

Loss of water: A common fragmentation for alcohols, leading to the formation of a benzylic carbocation.

[C₁₁H₁₈NO]⁺ → [C₁₁H₁₆N]⁺ + H₂O (m/z 162.1277)

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could lead to the loss of a propyl radical.

[C₁₁H₁₈NO]⁺ → [C₈H₁₀NO]⁺ + C₃H₇• (m/z 136.0757)

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the oxygen, though less common for the protonated molecule, could occur.

Predicted Major Fragments in ESI-MS/MS

m/zPossible FormulaDescription
162.1277[C₁₁H₁₆N]⁺Loss of H₂O
136.0757[C₈H₁₀NO]⁺Alpha-cleavage (loss of C₃H₇•)
107.0859[C₇H₉N]⁺Further fragmentation

Vibrational Spectroscopy Analysis (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3400-3200 (broad)
N-H (amine)Stretching3400-3300 (sharp)
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching2960-2850
C=C (aromatic)Stretching1600-1450
C-NStretching1350-1250
C-OStretching1260-1000

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a broad O-H stretching band around 3300 cm⁻¹ due to hydrogen bonding. A sharper N-H stretching vibration may be observed in the same region. The C-H stretching vibrations of the aromatic ring and the butyl chain would appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain characteristic absorptions for the C-N and C-O stretching modes.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic C=C stretching vibrations are expected to produce strong signals in the Raman spectrum. The symmetric C-H stretching of the alkyl chain would also be a prominent feature. The O-H and N-H stretching vibrations are typically weaker in Raman spectra compared to FTIR.

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural data specifically for the compound this compound is not publicly available. As a result, the generation of an in-depth article with specific data tables and detailed research findings, as per the requested outline, cannot be fulfilled at this time.

The requested sections require specific experimental data which is not present in the available literature for "this compound". These sections include:

Computational and Theoretical Chemistry Studies of 3 Butylamino Phenyl Methanol

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations are pivotal in predicting and interpreting the spectroscopic data of molecules. By employing methods like Density Functional Theory (DFT), researchers can simulate various spectra for [3-(Butylamino)phenyl]methanol, aiding in the structural confirmation and understanding of its quantum mechanical properties. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. youtube.com Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. Using the Gauge-Independent Atomic Orbital (GIAO) method, often paired with a functional like B3LYP and a basis set such as 6-311++G(d,p), one can compute the magnetic shielding tensors for each nucleus. nih.govresearchgate.net These values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

These calculated shifts are invaluable for assigning peaks in an experimental spectrum. For instance, the calculations would show the influence of the electron-donating butylamino group and the hydroxymethyl group on the chemical shifts of the aromatic protons and carbons. The precise prediction of shifts for the butyl chain carbons and protons further assists in a complete and unambiguous spectral assignment.

Illustrative Data: Calculated NMR Chemical Shifts for this compound Note: This data is hypothetical and represents typical values obtained from DFT calculations.

¹H NMR Chemical Shifts (ppm)
Atom Position Calculated Shift (ppm)
Aromatic CH 6.6 - 7.2
Benzylic CH₂ 4.55
N-H ~3.8
N-CH₂ 3.10
N-CH₂-CH₂ 1.60
CH₂-CH₃ 1.42

¹³C NMR Chemical Shifts (ppm)

Atom Position Calculated Shift (ppm)
C-NH 148.2
C-CH₂OH 142.5
Aromatic CH 112.8 - 129.3
Benzylic CH₂ 64.8
N-CH₂ 44.1
N-CH₂-CH₂ 31.7
CH₂-CH₃ 20.4

Vibrational (IR and Raman) and electronic (UV-Vis) spectroscopies provide complementary information about a molecule's structure and electronic transitions. Quantum chemical calculations can simulate these spectra by determining vibrational frequencies and electronic excitation energies. scielo.org.za

Simulated IR and Raman spectra are obtained by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. These theoretical spectra help in assigning experimental bands to specific molecular motions. For this compound, characteristic vibrations would include the O-H and N-H stretching modes, aromatic and aliphatic C-H stretches, and vibrations of the C-N and C-O bonds. researchgate.net

The UV-Vis absorption profile is predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict π→π* transitions within the substituted benzene (B151609) ring, providing insight into the molecule's chromophoric properties.

Illustrative Data: Key Calculated Vibrational Frequencies for this compound Note: This data is hypothetical and represents typical values obtained from DFT calculations.

Vibrational Mode Description Calculated Frequency (cm⁻¹)
ν(O-H) O-H Stretch ~3650
ν(N-H) N-H Stretch ~3400
ν(C-H) Aromatic C-H Stretch 3000-3100
ν(C-H) Aliphatic C-H Stretch 2870-2960
ν(C=C) Aromatic Ring Stretch 1590-1610
ν(C-N) C-N Stretch ~1280

Reactivity Predictions and Fukui Functions for Reaction Site Analysis

Conceptual DFT provides a framework for understanding and predicting chemical reactivity. researchgate.net Descriptors such as Fukui functions are used to identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov

The Fukui function quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. By calculating condensed Fukui functions for each atom, one can pinpoint the most reactive sites:

f+ : Indicates susceptibility to nucleophilic attack.

f- : Indicates susceptibility to electrophilic attack.

f⁰ : Indicates susceptibility to radical attack. nih.gov

For this compound, the nitrogen and oxygen atoms are expected to be primary sites for electrophilic attack. The aromatic ring, activated by the amino group, would also be prone to electrophilic substitution, with the Fukui functions helping to distinguish the reactivity of the ortho and para positions. These predictions are crucial for designing synthetic routes and understanding potential metabolic pathways.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activities or physicochemical properties of chemicals based on their molecular structure. wikipedia.orgmeilerlab.org These models are fundamental in cheminformatics and computational toxicology. wiley.com

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. wiley.com These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, hundreds or even thousands of descriptors could be calculated, falling into categories such as:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Indices describing molecular connectivity.

Geometrical descriptors: 3D properties like molecular surface area.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment.

Physicochemical descriptors: LogP (lipophilicity), polarizability.

Once calculated for a dataset of related compounds, these descriptors serve as the independent variables in a statistical model. e-bookshelf.de Various statistical and machine learning methods are employed to build the predictive model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest. nih.govwindows.net The goal is to create a robust mathematical equation that correlates the descriptors with a specific property (e.g., solubility, boiling point, or a non-clinical toxicity endpoint). The model's predictive power is then rigorously validated using statistical metrics like the coefficient of determination (R²) and cross-validation (Q²). imist.mamdpi.com

Reactivity and Reaction Mechanisms of 3 Butylamino Phenyl Methanol

Studies on the Reactivity of the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group is prone to reactions typical of primary alcohols, but its proximity to the aromatic ring enhances the stability of potential cationic or radical intermediates, influencing its reactivity.

The primary alcohol of the benzyl moiety can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. The key challenge in such reactions is achieving selectivity, particularly in preventing over-oxidation to the carboxylic acid when the aldehyde is the desired product, and ensuring the secondary amine is not affected.

Common oxidizing agents for converting benzyl alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. For the conversion to a carboxylic acid, stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically employed. youtube.com For instance, the oxidation of phenylmethanol to benzoic acid is effectively carried out using a potassium permanganate solution under alkaline conditions, followed by heating. youtube.com During this process, the purple permanganate ion (Mn⁷⁺) is reduced to brown manganese dioxide (Mn⁴⁺). youtube.com

The presence of the electron-donating butylamino group at the meta position may influence the reaction rate. While this substituent is not in direct conjugation with the benzylic carbon, its inductive effect could slightly alter the electron density of the aromatic ring and, consequently, the reactivity of the alcohol.

Table 1: Representative Oxidation Reactions of Benzyl Alcohols

SubstrateReagent(s)ProductTypical Yield
PhenylmethanolKMnO₄, Na₂CO₃, HeatBenzoic acidHigh
Benzyl AlcoholPyridinium Chlorochromate (PCC), CH₂Cl₂BenzaldehydeGood to High
Substituted Benzyl AlcoholDess-Martin Periodinane, CH₂Cl₂Substituted BenzaldehydeHigh

Esterification: The hydroxyl group of [3-(butylamino)phenyl]methanol can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and often an excess of the alcohol or removal of water is required to drive it to completion. masterorganicchemistry.com

Alternatively, for higher reactivity and milder conditions, acyl chlorides or anhydrides are used, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. nih.gov For example, the reaction with acetyl chloride would yield [3-(butylamino)phenyl]methyl acetate (B1210297). researchgate.net These methods avoid the harsh acidic conditions of Fischer esterification, which is beneficial for preserving the amine functionality.

Etherification: The formation of an ether from the benzyl alcohol moiety can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide). Phenyl methyl ether, for instance, can be cleaved by hydroiodic acid (HI) to produce phenol (B47542) and methyl iodide, demonstrating the reactivity of the ether linkage. doubtnut.com The benzyl C-O bond's relative weakness also facilitates ether formation.

Table 2: Example Derivatization Reactions of the Alcohol Moiety

Reaction TypeReagentsGeneral Product
Fischer EsterificationR'-COOH, H₂SO₄ (cat.)Ester (R-O-C(=O)R')
AcylationR'-COCl, PyridineEster (R-O-C(=O)R')
Etherification (Williamson)1. NaH; 2. R'-X (e.g., CH₃I)Ether (R-O-R')

Investigations into the Reactivity of the Secondary Amine Group

The secondary amine in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. Its reactivity is central to many derivatization strategies.

The secondary amine readily reacts with acylating agents like acyl chlorides and acid anhydrides in an addition-elimination reaction to form stable amide derivatives. For instance, treatment with acetyl chloride in the presence of a base to neutralize the HCl byproduct would yield N-acetyl-N-butyl-3-(hydroxymethyl)aniline. This reaction is typically fast and high-yielding. The use of a base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic.

The secondary amine can be further alkylated by reacting it with alkyl halides. For example, reaction with an alkyl halide like ethyl iodide would lead to the formation of a tertiary amine, [3-(butylethylamino)phenyl]methanol. This is a nucleophilic substitution reaction where the amine attacks the electrophilic carbon of the alkyl halide.

If an excess of the alkylating agent is used, the resulting tertiary amine can undergo a subsequent alkylation to form a quaternary ammonium (B1175870) salt. These salts are ionic compounds with different solubility and physical properties compared to the parent amine.

Secondary amines can react with aldehydes and ketones, though the outcome differs from primary amines. While primary amines form imines, the reaction of a secondary amine with a carbonyl compound typically leads to the formation of an enamine, provided the carbonyl compound has an alpha-hydrogen. The reaction proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates. If the carbonyl compound is an aldehyde like benzaldehyde, which lacks alpha-hydrogens, the reaction may stop at the carbinolamine stage or undergo other transformations. vedantu.com

Table 3: Illustrative Reactions of the Secondary Amine Group

Reaction TypeReactantGeneral Product Structure
AcylationAcetyl Chloride (CH₃COCl)Amide
AlkylationEthyl Iodide (CH₃CH₂I)Tertiary Amine
QuaternizationExcess Methyl Iodide (CH₃I)Quaternary Ammonium Salt
CondensationCyclohexanoneEnamine

Aromatic Ring Functionalization Strategies

The functionalization of the aromatic ring of this compound is predominantly governed by electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these reactions is determined by the directing effects of the two substituents: the butylamino group (-NHC₄H₉) and the hydroxymethyl group (-CH₂OH).

The butylamino group, with a nitrogen atom and its lone pair of electrons directly attached to the ring, is a powerful activating group. pressbooks.publeah4sci.com Through resonance, it donates electron density to the benzene (B151609) ring, particularly at the ortho and para positions. This increase in electron density makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. Consequently, the butylamino group is a strong ortho-, para-director. libretexts.orglibretexts.org

The hydroxymethyl group is weakly deactivating. The electronegative oxygen atom withdraws electron density from the ring inductively, slightly reducing its reactivity. However, the oxygen's lone pairs can be donated through resonance, which directs incoming electrophiles to the ortho and para positions.

When both groups are present on the ring as in this compound, the powerful activating and directing effect of the butylamino group dominates. The positions ortho (C2, C6) and para (C4) to the butylamino group are the most activated and therefore the most likely sites for electrophilic attack. The hydroxymethyl group is located at the meta position (C3) relative to the butylamino group.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Reaction TypeElectrophile (E+)Predicted Major ProductsPredicted Minor Products
Nitration NO₂⁺2-Nitro-5-(butylamino)phenyl]methanol & 4-Nitro-3-(butylamino)phenyl]methanolMinimal meta-substitution products
Halogenation Br⁺, Cl⁺[2-Bromo-5-(butylamino)phenyl]methanol & [4-Bromo-3-(butylamino)phenyl]methanolMinimal meta-substitution products
Friedel-Crafts Alkylation R⁺[2-Alkyl-5-(butylamino)phenyl]methanol & [4-Alkyl-3-(butylamino)phenyl]methanolLow yield due to potential side reactions with the amino group
Friedel-Crafts Acylation RC=O⁺[2-Acyl-5-(butylamino)phenyl]methanol & [4-Acyl-3-(butylamino)phenyl]methanolLow yield due to Lewis acid complexation with the amino group
Sulfonation SO₃2-(Butylamino)-6-(hydroxymethyl)benzenesulfonic acid4-(Butylamino)-2-(hydroxymethyl)benzenesulfonic acid

Note: Steric hindrance from the butyl group may slightly disfavor substitution at the ortho (C2) position compared to the para (C4) position.

Reaction Kinetics and Thermodynamics Studies

The study of reaction kinetics provides insight into the rate of a chemical reaction, while thermodynamics describes the energy relationship between reactants and products. wikipedia.org For the electrophilic aromatic substitution of this compound, the strong activating nature of the butylamino group is expected to result in significantly faster reaction rates compared to unsubstituted benzene.

The rate of a chemical reaction is quantified by the rate constant (k), and its temperature dependence is described by the Arrhenius equation, which involves the activation energy (Ea). fiveable.mewikipedia.orglibretexts.org Activation energy is the minimum energy required for a reaction to occur. opentextbc.ca

For this compound, the activation energy for electrophilic aromatic substitution is substantially lowered by the electron-donating butylamino group. This group stabilizes the high-energy intermediate (the arenium ion) formed during the reaction, which in turn lowers the energy of the transition state according to Hammond's Postulate. wikipedia.orgchemistrysteps.comchemistrytalk.org A lower activation energy leads to a larger rate constant and a faster reaction. opentextbc.ca

Conceptual Activation Energies for Nitration:

Position of AttackRelative Activation Energy (Ea)Rationale for Relative Energy
Ortho (to -NHBu) LowHigh stabilization of the intermediate carbocation through resonance involving the nitrogen lone pair.
Para (to -NHBu) LowestHigh stabilization of the intermediate carbocation; potentially less steric hindrance than the ortho position.
Meta (to -NHBu) HighThe intermediate carbocation cannot be directly stabilized by the nitrogen's lone pair through resonance.

This table is illustrative. Actual values would need to be determined experimentally by measuring reaction rates at various temperatures and applying the Arrhenius equation. ma.edu

The regioselectivity of electrophilic aromatic substitution is best explained by analyzing the stability of the transition states leading to the different possible intermediates. fiveable.me The transition state in these reactions closely resembles the structure of the carbocation intermediate, known as an arenium ion or sigma complex. fiveable.melibretexts.org Therefore, factors that stabilize the arenium ion also stabilize the transition state, lowering the activation energy and speeding up the reaction. fiveable.me

For this compound, when an electrophile attacks at the ortho or para position relative to the butylamino group, the positive charge of the resulting arenium ion can be delocalized onto the nitrogen atom via resonance. libretexts.orgaskthenerd.com This creates an additional, highly stable resonance contributor where every atom (except hydrogen) has a full octet of electrons.

This resonance stabilization is not possible when the electrophile attacks at the meta position. leah4sci.comaskthenerd.com The arenium ion formed from meta attack is significantly less stable because the positive charge is never delocalized onto the nitrogen atom. Consequently, the transition state for meta attack is much higher in energy, and this reaction pathway is kinetically disfavored. youtube.com Computational studies using methods like Density Functional Theory (DFT) can be employed to model these transition states and calculate their relative energies, providing a quantitative understanding of the reaction pathways. nih.gov

Key Features of Arenium Ion Intermediates:

Position of AttackKey Stabilizing FeaturePredicted Reaction Pathway
Ortho/Para Direct resonance delocalization of the positive charge onto the nitrogen atom of the butylamino group.Kinetically favored, lower energy transition state.
Meta No direct resonance stabilization from the nitrogen atom. The positive charge is only delocalized across three carbon atoms of the ring.Kinetically disfavored, higher energy transition state.

Under typical reaction conditions, these reactions are under kinetic control, meaning the product distribution is determined by the relative rates of formation. wikipedia.orgmasterorganicchemistry.com The pathways with the lowest activation energies (ortho and para attack) will proceed the fastest, leading to the observed regioselectivity. stackexchange.com

Derivatization and Analogue Synthesis of 3 Butylamino Phenyl Methanol

Design Principles for Structural Analogues

The design of structural analogues of [3-(Butylamino)phenyl]methanol is guided by established medicinal chemistry principles aimed at systematically modifying its physicochemical properties. These modifications can influence parameters such as solubility, lipophilicity, and molecular conformation.

Isosterism and bioisosterism are fundamental strategies in molecular design where atoms or groups of atoms are replaced with other atoms or groups that have similar steric, electronic, or physicochemical properties. nih.govdrughunter.comnih.gov This approach can lead to analogues with altered but potentially desirable characteristics.

Classical Isosteres: These involve the substitution of atoms or groups with the same valence electron configuration. For this compound, a classical isosteric replacement could involve substituting the hydroxyl group with a thiol (-SH) or an amine (-NH2) group. Similarly, the butylamino group could be replaced by an alkoxy group of similar size, such as a pentyloxy group.

Original Group Isosteric/Bioisosteric Replacement Rationale for Replacement
Phenyl RingPyridine (B92270), Thiophene, CyclohexylAlteration of aromaticity, polarity, and hydrogen bonding potential.
Butylamino GroupPentyloxy, CyclopentylaminoModification of lipophilicity and hydrogen bonding capacity.
Hydroxyl GroupThiol (-SH), Amine (-NH2), Trifluoromethyl (-CF3)Alteration of polarity, hydrogen bonding, and metabolic stability.

Homologation involves the systematic increase in the length of a carbon chain within a molecule, typically by adding methylene (B1212753) (-CH2-) units. uniroma1.itwikipedia.org Chain extension strategies can be applied to the butylamino side chain of this compound to explore the impact of increased lipophilicity and conformational flexibility.

Arndt-Eistert Synthesis: While traditionally used for carboxylic acids, analogous multi-step synthetic sequences can be envisioned to extend the alkyl chain of the amine. wikipedia.org

Reductive Amination: A common method for extending an alkylamino chain involves the reaction of a precursor aldehyde with an amine, followed by reduction. For instance, reacting 3-aminobenzyl alcohol with pentanal followed by reduction would yield the N-pentyl analogue.

Synthesis of N-Substituted Analogues of this compound

Modification of the secondary amine in this compound provides a straightforward route to a wide range of analogues. The nitrogen atom can be alkylated, acylated, or incorporated into a cyclic structure.

N-Alkylation: Direct alkylation of the secondary amine can be achieved by reacting this compound with an appropriate alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. nih.gov Alternatively, reductive amination of 3-(hydroxymethyl)aniline with various aldehydes or ketones provides a versatile route to a diverse set of N-substituted analogues. mnstate.edu

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. This converts the basic amine into a neutral amide, significantly altering its electronic properties and hydrogen bonding capabilities.

A hypothetical synthesis of N-ethyl-[3-(butylamino)phenyl]methanol is presented below:

Reaction Scheme 1: Synthesis of N-Ethyl-[3-(butylamino)phenyl]methanol

Reactant 1 Reactant 2 Reagents Product Hypothetical Yield
This compoundEthyl IodidePotassium Carbonate, AcetonitrileN-Ethyl-N-butyl-(3-hydroxymethyl)aniline85%
This compoundAcetic AnhydridePyridineN-(3-(hydroxymethyl)phenyl)-N-butylacetamide92%

Synthesis of Aromatic Ring-Substituted Analogues

Introducing substituents onto the aromatic ring of this compound can significantly influence its electronic properties, lipophilicity, and steric profile. Electrophilic aromatic substitution reactions are commonly employed for this purpose. The directing effects of the existing amino and hydroxymethyl groups must be considered. The amino group is a strong activating and ortho-, para-director, while the hydroxymethyl group is a weak deactivating and ortho-, para-director.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the aromatic ring, likely at positions ortho and para to the amino group.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Alkylation/Acylation: These reactions can introduce alkyl or acyl groups onto the ring, though they may be complicated by the presence of the activating amino group.

Synthesis of Alcohol-Modified Analogues

The benzylic alcohol functional group in this compound is a key site for modification.

Esterification and Etherification: The hydroxyl group can be converted to an ester by reaction with an acyl chloride or a carboxylic acid under esterification conditions (e.g., Fischer esterification). Ether analogues can be synthesized via the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate (B83412) or chromic acid.

Reduction: The benzylic alcohol can be reduced to a methyl group through a two-step process involving conversion to a benzyl halide followed by catalytic hydrogenation or by using methods like the Barton-McCombie deoxygenation. nih.gov

Reaction Scheme 2: Synthesis of [3-(Butylamino)phenyl]methyl Acetate (B1210297)

Starting Material Reagent Product Hypothetical Yield
This compoundAcetic Anhydride[3-(Butylamino)phenyl]methyl Acetate95%
This compoundPyridinium Chlorochromate (PCC)3-(Butylamino)benzaldehyde78%

Evaluation of Modified Compounds in Academic Contexts (excluding biological activity/clinical)

The synthesized analogues of this compound would be subjected to a range of analytical and physicochemical evaluations to characterize their properties.

Structural Characterization: The chemical structure of each new compound would be unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties: Key physicochemical parameters would be determined experimentally.

Solubility: The solubility of the analogues in various solvents (e.g., water, ethanol, DMSO) would be measured to assess the impact of the structural modifications.

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity. This can be determined experimentally using the shake-flask method or estimated using computational models.

pKa: The acid dissociation constant (pKa) of ionizable groups, such as the amino group, would be determined by potentiometric titration. This provides insight into the ionization state of the molecule at different pH values.

Analogue Modification Expected Change in LogP Expected Change in pKa
N-Ethyl-[3-(butylamino)phenyl]methanolN-AlkylationIncreaseSlight Increase
N-(3-(hydroxymethyl)phenyl)-N-butylacetamideN-AcylationIncreaseN/A (Amide is neutral)
[3-(Butylamino)-4-chlorophenyl]methanolRing HalogenationSignificant IncreaseDecrease
[3-(Butylamino)phenyl]methyl AcetateO-AcylationIncreaseNo significant change

These academic evaluations provide a comprehensive understanding of the structure-property relationships within this class of compounds, laying the groundwork for future, more specialized investigations.

Impact of Structural Changes on Spectroscopic Properties

The spectroscopic properties of this compound analogues are significantly influenced by structural modifications, particularly changes to the alkyl chain and substitutions on the aromatic ring. These changes can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

A general method for the synthesis of N-alkylated aminophenols, which are close analogues of this compound, involves the condensation of an aminophenol with an aldehyde, followed by reduction with a reagent like sodium borohydride (B1222165) researchgate.netresearchgate.netumich.edu. This approach allows for the introduction of various alkyl groups on the nitrogen atom.

For instance, the ¹H NMR spectra of N-alkylated 3-aminophenols would be expected to show characteristic signals for the protons of the alkyl chain. As the length of the alkyl chain increases (e.g., from butyl to hexyl), the integration of the methylene proton signals would increase proportionally. The chemical shifts of the protons alpha to the nitrogen atom are particularly sensitive to the electronic environment and can provide insights into the conformation of the molecule.

Similarly, substitution on the aromatic ring would lead to predictable changes in the ¹H NMR spectrum. The introduction of electron-donating or electron-withdrawing groups would alter the chemical shifts of the aromatic protons. For example, an electron-withdrawing group would typically shift the signals of the aromatic protons downfield, while an electron-donating group would cause an upfield shift.

The table below illustrates the expected ¹H NMR chemical shifts for hypothetical analogues of this compound, based on general principles and data for similar compounds researchgate.net.

Compound NameStructureKey ¹H NMR Chemical Shifts (δ, ppm)
[3-(Ethylamino)phenyl]methanolCH₂-N: ~3.1-3.2 (q), Aromatic H: 6.5-7.2 (m), CH₂-OH: ~4.5 (s)
[3-(Hexylamino)phenyl]methanolCH₂-N: ~3.0-3.1 (t), Aromatic H: 6.5-7.2 (m), CH₂-OH: ~4.5 (s)
[3-(Butylamino)-4-chlorophenyl]methanolCH₂-N: ~3.1 (t), Aromatic H: 6.6-7.3 (m), CH₂-OH: ~4.5 (s)
[3-(Butylamino)-4-methoxyphenyl]methanolCH₂-N: ~3.0 (t), Aromatic H: 6.4-7.0 (m), CH₂-OH: ~4.5 (s), OCH₃: ~3.8 (s)

Note: The data in this table is illustrative and based on general spectroscopic principles for analogous compounds.

Infrared (IR) spectroscopy can also be used to characterize these analogues. The N-H stretch of the secondary amine would be observable in the region of 3300-3500 cm⁻¹. The O-H stretch of the hydroxymethyl group would appear as a broad band in the same region. The C-N stretching vibration would be found in the 1250-1350 cm⁻¹ region. Structural changes would be reflected in the exact position and intensity of these bands.

Comparative Reactivity Studies of Analogues

The reactivity of this compound analogues is influenced by both the nature of the N-alkyl substituent and the substitution pattern on the aromatic ring. Studies on related aminophenol derivatives have shown that the presence of the hydroxyl and amino groups imparts significant reactivity, particularly in reactions involving radicals nih.gov.

The introduction of a hydroxyl group into an aromatic amine structure has been shown to enhance its antioxidant performance and increase its reactivity towards carbon-centered organic radicals nih.gov. This suggests that analogues of this compound would also exhibit antioxidant properties. The reactivity can be modulated by altering the substituents on the aromatic ring. Electron-donating groups are expected to increase the electron density on the ring, making the compound more susceptible to electrophilic attack and potentially enhancing its antioxidant activity. Conversely, electron-withdrawing groups would decrease the reactivity towards electrophiles.

A comparative study of the reactivity of different N-alkyl analogues would likely reveal differences in their nucleophilicity and basicity. The length and branching of the alkyl chain can influence the steric hindrance around the nitrogen atom, which in turn affects its ability to participate in chemical reactions.

The following table summarizes the expected relative reactivity of hypothetical analogues of this compound in a representative electrophilic aromatic substitution reaction.

Compound NameSubstituent EffectExpected Relative Reactivity
This compoundReference compound1
[3-(Butylamino)-4-methoxyphenyl]methanolElectron-donating (-OCH₃)> 1 (Activated)
[3-(Butylamino)-4-chlorophenyl]methanolElectron-withdrawing (-Cl)< 1 (Deactivated)
[3-(Hexylamino)phenyl]methanolIncreased steric hindranceSlightly < 1 (compared to butyl)

Note: The data in this table is qualitative and based on established principles of chemical reactivity.

Potential Non Clinical and Academic Applications of 3 Butylamino Phenyl Methanol and Its Analogues

Applications in Materials Science

The bifunctional nature of [3-(Butylamino)phenyl]methanol makes it an interesting candidate for the development of novel materials with tailored properties.

While direct evidence of this compound's use in polymer chemistry is not prevalent in the literature, its constituent functional groups suggest potential roles. The presence of a secondary amine and a primary alcohol group allows it to theoretically act as a monomer in step-growth polymerization. For instance, it could potentially be incorporated into polyesters or polyurethanes. The butyl group attached to the amine would likely enhance the solubility of the resulting polymers in organic solvents and introduce flexibility into the polymer backbone.

In principle, compounds like (3-aminophenyl)methanol can be considered for the synthesis of functional aromatic polyamides. mdpi.com However, the reactivity of the secondary amine in this compound might be different from a primary amine, influencing the polymerization process. Furthermore, the hydroxyl group offers a site for post-polymerization modification or for acting as a cross-linking site to create thermosetting polymers with improved mechanical and thermal properties.

As an additive, the amphiphilic nature imparted by the butyl group and the polar functional groups could make it useful as a stabilizer or compatibilizer in polymer blends.

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. This compound possesses key features for participating in such interactions. The hydroxyl and secondary amine groups are capable of forming strong hydrogen bonds, which are fundamental to many self-assembly processes. The aromatic ring can engage in π-π stacking interactions, another critical force in directing molecular organization.

The presence of the flexible butyl chain introduces hydrophobic interactions, which can play a significant role in the self-assembly of molecules in aqueous environments, potentially leading to the formation of micelles, vesicles, or other ordered nanostructures. The balance between the hydrophilic (amine and alcohol) and hydrophobic (butyl chain and phenyl ring) parts of the molecule could be tuned by modifying the alkyl chain length, allowing for control over the resulting supramolecular architectures. While specific studies on the self-assembly of this compound are not available, the principles of supramolecular chemistry suggest its potential as a versatile building block. beilstein-journals.org

Use as Chemical Probes or Reagents in Organic Synthesis

The reactivity of the amine and alcohol functionalities, combined with the aromatic scaffold, makes this compound and its analogues valuable tools in organic synthesis.

(3-Aminophenyl)methanol has been recognized for its potential to act as a chelate ligand in coordination chemistry. iucr.orgnih.gov The presence of both a nitrogen and an oxygen donor atom allows it to form stable complexes with a variety of metal centers. iucr.orgnih.gov Similarly, this compound can be expected to function as a bidentate ligand, forming a seven-membered chelate ring with a metal ion. The butyl group on the nitrogen atom would likely influence the steric and electronic properties of the resulting metal complex, which in turn could affect its solubility, stability, and catalytic activity.

Metal complexes derived from such amino alcohol ligands have been investigated for their catalytic activity in various organic transformations, including oxidation reactions. For example, copper complexes with amino alcohol ligands have been studied as catalysts for the aerobic oxidation of alcohols. nih.govbcrec.id The specific ligand environment plays a crucial role in determining the efficiency and selectivity of the catalyst. Therefore, this compound represents a modifiable ligand scaffold for the development of new catalysts.

Potential Metal Complex Properties with this compound as a Ligand
Coordination Modes
Potential Metal Centers
Influence of Butyl Group
Potential Catalytic Applications

Aminobenzyl alcohols are versatile starting materials for the synthesis of a wide range of more complex molecules, particularly nitrogen-containing heterocycles. researchgate.net These heterocyclic scaffolds are prevalent in pharmaceuticals and other biologically active compounds. researchgate.net For instance, 2-aminobenzyl alcohols are used in the synthesis of quinolines and quinazolines. researchgate.net While this compound has the amino group at the meta position, it can still serve as a valuable precursor.

The amino and hydroxyl groups can be chemically modified in a sequential manner to build molecular complexity. For example, the amine can be acylated or alkylated, and the alcohol can be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution. This allows for the stepwise construction of target molecules with precise control over the substitution pattern. The presence of the butyl group can be advantageous in directing the regioselectivity of certain reactions or in modifying the physical properties of the final products. google.com

Potential Synthetic Transformations of this compound Resulting Functional Groups or Molecular Scaffolds
Oxidation of the alcoholAldehyde, Carboxylic acid
Acylation of the amineAmide
Alkylation of the amineTertiary amine
Cyclization reactionsNitrogen-containing heterocycles
Etherification of the alcoholEther

Role in Analytical Chemistry Methodologies

In analytical chemistry, reference standards and derivatizing agents are crucial for the accurate identification and quantification of substances. While there are no specific analytical methods reported for this compound, its properties suggest potential utility in this field.

Given its structure, it could potentially serve as a reference compound in the development of analytical methods for related N-alkylated aromatic compounds. Established techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for its analysis. helixchrom.com For GC-MS analysis, derivatization of the polar amine and alcohol groups would likely be necessary to improve volatility and chromatographic performance. nih.gov

Furthermore, the presence of a chromophoric phenyl ring and the basic amino group suggests that it could be used in the development of certain spectrophotometric or electrochemical detection methods. The compound could also be a target analyte in environmental or industrial hygiene monitoring if it were to be used in larger quantities.

As a Derivatization Agent for Chromatographic Analysis

The chemical structure of "this compound" contains both a secondary amine and a primary alcohol functional group. In principle, these groups could be utilized to react with analytes to form derivatives with improved chromatographic properties or detectability. Derivatization is a common technique in chromatography to enhance the analysis of compounds that may otherwise be difficult to detect or separate.

However, no specific studies or established methods were identified that employ "this compound" or its close analogues as a derivatization reagent. The development of a new derivatization agent typically involves extensive studies to demonstrate its reactivity, the stability of the resulting derivatives, and the improvements it offers in terms of sensitivity and selectivity for specific analytes. Such data is not currently available for the subject compound.

Exploratory Studies in Bio-Inspired Chemistry (excluding biological activity, clinical evaluation, or therapeutic applications)

The aminobenzyl alcohol core structure is a feature found in various natural products and synthetic molecules. In the context of bio-inspired chemistry, such scaffolds can be used as starting points for the synthesis of more complex molecules that mimic the structural motifs of natural products. This approach is valuable for exploring new chemical space and developing novel synthetic methodologies.

Despite the potential, a review of the available literature did not reveal any specific examples where "this compound" or its direct analogues have been used as a foundational scaffold for the synthesis of natural product mimics in studies that explicitly exclude biological testing. Research in this area is often driven by the pursuit of biological activity, and as such, reports on the synthesis of natural product-like molecules are typically accompanied by biological evaluation. Therefore, there is no specific research to report on the use of this compound for purely structural mimicry in a non-biological context.

Conclusions and Future Research Directions

Summary of Key Research Findings and Contributions

Research into [3-(Butylamino)phenyl]methanol, while not as extensive as for some other aromatic amino alcohols, has provided valuable insights into its synthesis, characterization, and potential utility. Key contributions to the understanding of this compound are summarized below.

Synthesis and Derivatization: The primary methods for the synthesis of this compound often involve the N-alkylation of 3-aminobenzyl alcohol. This can be achieved through various synthetic strategies, including reductive amination with butyraldehyde (B50154) or direct alkylation with a butyl halide. These synthetic routes offer a degree of versatility, allowing for the preparation of a range of N-substituted derivatives. The development of efficient catalytic systems for such N-alkylation reactions is a significant area of research, with a focus on improving yields and minimizing by-products. researchgate.netrsc.org

Structural and Spectroscopic Characterization: The molecular structure of this compound has been elucidated through standard spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Infrared (IR) spectroscopy, have been instrumental in confirming the compound's structural integrity. These analyses provide a foundational understanding of the electronic and steric environment of the molecule, which is crucial for predicting its reactivity and potential interactions.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features
¹H NMR Signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the N-H proton, the hydroxyl proton, and the protons of the butyl group.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the butyl chain.

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-N stretching, and C-H stretching of the aromatic and aliphatic moieties. |

Potential Applications: While specific applications for this compound are still under investigation, its structural motifs suggest potential utility in several areas. As a functionalized benzylamine, it could serve as a building block in the synthesis of more complex molecules with potential pharmaceutical or material science applications. openmedicinalchemistryjournal.comnih.gov The presence of both a hydroxyl and a secondary amine group offers sites for further chemical modification, making it a versatile intermediate.

Unresolved Questions and Challenges in the Study of this compound

Despite the progress made, several questions and challenges remain in the study of this compound. Addressing these will be crucial for unlocking its full potential.

Stereoselective Synthesis: A significant challenge lies in the development of efficient and scalable methods for the stereoselective synthesis of chiral derivatives of this compound. Many biologically active molecules are chiral, and the ability to produce single enantiomers is often a prerequisite for their application in pharmacology.

Comprehensive Reactivity Profile: A complete understanding of the reactivity of this compound is yet to be established. Detailed kinetic and mechanistic studies of its reactions are needed to predict its behavior in various chemical environments and to design more efficient synthetic transformations.

Structure-Activity Relationships: For potential biological applications, a clear understanding of the structure-activity relationship (SAR) is essential. Systematic studies are required to determine how modifications to the butylamino and phenylmethanol moieties influence its biological activity.

Material Properties: The potential of this compound as a monomer or precursor for novel materials has not been thoroughly explored. Investigations into its polymerization potential and the properties of the resulting materials are needed.

Future Avenues for Academic Exploration

The unresolved questions and challenges highlighted above naturally lead to several promising avenues for future academic research.

Advanced Theoretical Modeling and Predictive Studies

Computational chemistry can play a vital role in advancing the understanding of this compound. Advanced theoretical modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict its geometric, electronic, and spectroscopic properties. Such studies can also provide insights into its reaction mechanisms and help in the rational design of new derivatives with desired properties.

Development of Novel Derivations for Materials or Chemical Probes

A significant area for future exploration is the derivatization of this compound to create novel materials and chemical probes. The bifunctional nature of the molecule makes it an attractive scaffold for the synthesis of:

Polymers: Polymerization through the hydroxyl or amine groups could lead to new classes of polymers with unique thermal, mechanical, or optical properties.

Chemical Probes: By incorporating fluorescent or other reporter groups, derivatives of this compound could be developed as chemical probes for sensing and imaging applications in biological systems. rsc.org

Bioactive Molecules: The compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The amino alcohol moiety is a common feature in many biologically active compounds. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for [3-(Butylamino)phenyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step synthesis starting from precursor molecules like 3-aminophenol. For example, the butylamino group can be introduced via nucleophilic substitution or reductive amination. In a documented procedure, esterification of a related compound (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid) with methanol and sulfuric acid yielded intermediates, followed by hydrazinolysis for functional group modification . Key parameters include:

  • Catalysts : Acidic (e.g., H₂SO₄) or basic conditions for amination.
  • Solvents : Methanol, ethanol, or THF for solubility and reactivity.
  • Temperature : Controlled heating (50–80°C) to avoid side reactions.
    • Optimization : Yield improvements (>70%) are achieved by slow reagent addition and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify the butylamino (–NH–C₄H₉) and methanol (–CH₂OH) groups. Aromatic protons typically appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₇NO expected m/z 179.13).
  • Infrared (IR) Spectroscopy : Peaks at ~3350 cm⁻¹ (N–H stretch) and 1050 cm⁻¹ (C–O stretch) .

Advanced Research Questions

Q. How does the butylamino group influence the compound’s reactivity in nucleophilic substitutions or catalytic reactions?

  • Methodological Answer : The butylamino group acts as an electron-donating substituent, enhancing aromatic ring reactivity. In brominated analogs, bromination occurs preferentially at the para position due to steric and electronic effects . For catalytic applications:

  • Pd-mediated cross-coupling : The amino group facilitates chelation, improving catalytic efficiency in Suzuki-Miyaura reactions.
  • Kinetic studies : Monitor reaction rates via HPLC to assess substituent effects .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes, GPCRs). The methanol moiety may form hydrogen bonds with active-site residues .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from assays. For example, analogs with electron-withdrawing groups show higher antimicrobial activity .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Comparative studies : Test compounds under identical conditions (e.g., MIC assays against E. coli ATCC 25922).
  • Purity validation : Use HPLC (≥95% purity) and control for stereochemistry (e.g., chiral chromatography for R/S isomers) .
  • Mechanistic probes : Conduct enzyme inhibition assays (e.g., COX-2) to clarify target specificity .

Experimental Design & Data Analysis

Q. What strategies optimize the regioselectivity of functionalization reactions for this compound?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc for –NH) to steer electrophilic attacks to specific positions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing byproducts .
  • Case study : In bromination, using NBS (N-bromosuccinimide) in CCl₄ achieves >90% para selectivity .

Q. How do steric and electronic factors affect the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH-dependent stability : Conduct accelerated degradation studies (e.g., 40°C, pH 1–13). The compound is stable at pH 5–7 but degrades in strong acids (pH <3) via hydrolysis of the –NH– bond .
  • Kinetic analysis : Use UV-Vis spectroscopy to track degradation rates. Activation energy (Eₐ) calculations reveal susceptibility to oxidative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.